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Introduction
Elimusertib, also known as BAY-1895344, is a potent and highly selective oral inhibitor of the

Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage

Response (DDR) pathway.[1] In cancer cells, which often exhibit increased replication stress

and defective DNA repair mechanisms, the ATR pathway is crucial for survival.[2] By inhibiting

ATR, Elimusertib prevents the activation of DNA damage checkpoints, leading to the disruption

of DNA repair and ultimately inducing apoptosis in tumor cells. This mechanism of action

makes Elimusertib a promising therapeutic agent in oncology.

This technical guide provides an in-depth overview of the applications of Elimusertib in cancer

cell line research. It summarizes key quantitative data, details experimental protocols, and

visualizes the underlying signaling pathways to support researchers in designing and

interpreting their studies. While this guide focuses on the biological activity of Elimusertib, it is

important to note that Elimusertib-d3, a deuterated isotopologue, is typically used as an

internal standard in analytical techniques like mass spectrometry for pharmacokinetic analyses.

For the purposes of in vitro cancer cell line research, the biological effects of Elimusertib are

the primary focus.

Data Presentation: In Vitro Efficacy of Elimusertib
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The anti-proliferative activity of Elimusertib has been evaluated across a broad spectrum of

human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key

metric for assessing the potency of a compound. The following tables summarize the IC50

values of Elimusertib in various cancer cell lines as reported in the literature.

Table 1: Elimusertib IC50 Values in Breast Cancer Cell Lines

Cell Line
Cancer
Subtype

IC50 (nM)
Incubation
Time

Reference

MDA-MB-453
HER2-Amplified

Breast Cancer
46 5 days [2]

MDA-MB-231
Triple-Negative

Breast Cancer
100 5 days [2]

MDA-MB-231
Triple-Negative

Breast Cancer
11.08 ± 1.46 72 hours [3]

MDA-MB-231
Triple-Negative

Breast Cancer
6.26 ± 0.25 96 hours [3]

T-47D

Hormone

Receptor-

Positive Breast

Cancer

>100 5 days [2]

Table 2: Elimusertib IC50 Values in Pediatric Solid Tumor Cell Lines

Cell Line Type IC50 Range (nM) Incubation Time Reference

Ewing's Sarcoma,

Rhabdomyosarcoma,

Neuroblastoma

2.687 to 395.7 72 hours [4]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell

seeding density, assay method, and incubation time.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.e-crt.org/upload/pdf/crt-2024-1105.pdf
https://www.e-crt.org/upload/pdf/crt-2024-1105.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10408524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10408524/
https://www.e-crt.org/upload/pdf/crt-2024-1105.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10985474/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Mechanism of Action
Elimusertib selectively binds to and inhibits the kinase activity of ATR. ATR is a primary sensor

of single-stranded DNA (ssDNA) and stalled replication forks, which are common features of

cancer cells due to high proliferative rates and oncogene-induced replication stress.[2] Upon

activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint

kinase 1 (Chk1), which in turn orchestrates cell cycle arrest to allow time for DNA repair.[3][5]

By inhibiting ATR, Elimusertib abrogates this response, leading to an accumulation of DNA

damage, replication catastrophe, and ultimately, apoptotic cell death.[2][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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